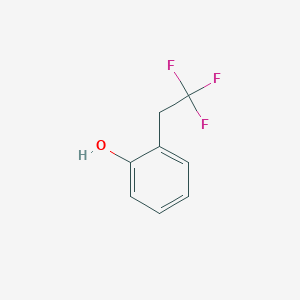

2-(2,2,2-Trifluoroethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHJLBPRGSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2,2,2 Trifluoroethyl Phenol and Analogues

Direct Trifluoroethylation Approaches to Phenolic Systems

Direct trifluoroethylation aims to introduce the -CH2CF3 group onto a phenolic ring in a single step, offering a more efficient route compared to multi-step sequences. These methods can be broadly categorized into catalytic reactions and those employing specific trifluoroethylating reagents.

Catalytic Trifluoroethylation Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these have been extended to include trifluoroethylation reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H functionalization has opened new avenues for direct trifluoroethylation. A notable strategy involves the palladium-catalyzed direct trifluoroethylation of aromatic systems through C-H activation. Research has demonstrated that a simple trifluoroethylation process can be achieved using a highly active trifluoroethyl(mesityl)iodonium salt as the trifluoroethylating agent. researchgate.net This method has proven effective for the selective trifluoroethylation of various aromatic compounds, affording the desired products in high yields under mild conditions (e.g., 25 °C) and with short reaction times (1.5 to 3 hours). researchgate.net The process tolerates a wide array of functional groups, highlighting its potential for complex molecule synthesis. researchgate.net While initial studies have focused on arenes with directing groups, the principles of this catalytic C-H activation are applicable to phenolic systems, potentially through the use of appropriate directing groups on the phenol (B47542) oxygen.

Another relevant palladium-catalyzed C-C bond-forming reaction is the cross-coupling of 1,1,1-trifluoro-2-iodoethane (B141898) with aryl and heteroaryl boronic acid esters. rsc.org This protocol offers a convenient method for introducing the trifluoroethyl group into a variety of aromatic and heteroaromatic moieties under mild conditions. rsc.org This approach, while not a direct C-H activation of a phenol, represents a valuable palladium-catalyzed strategy for creating the key C(aryl)-CH2CF3 bond in precursors to trifluoroethylated phenols.

Table 1: Palladium-Catalyzed Trifluoroethylation of Aromatic Compounds

| Substrate | Catalyst | Reagent | Product | Yield (%) | Reference |

| N-(pyridin-2-yl)aniline | Pd(OAc)₂ | Mesityl(2,2,2-trifluoroethyl)iodonium triflate | N-(2-(2,2,2-trifluoroethyl)phenyl)-N-(pyridin-2-yl)amine | 95 | researchgate.net |

| 2-phenylpyridine | Pd(OAc)₂ | Mesityl(2,2,2-trifluoroethyl)iodonium triflate | 2-(2-(2,2,2-trifluoroethyl)phenyl)pyridine | 88 | researchgate.net |

| Benzo[h]quinoline | Pd(OAc)₂ | Mesityl(2,2,2-trifluoroethyl)iodonium triflate | 10-(2,2,2-trifluoroethyl)benzo[h]quinoline | 85 | researchgate.net |

The synthesis of aryl trifluoroethyl sulfides serves as an important analogous system for understanding the formation of aryl-CH2CF3 bonds. Copper-catalyzed cross-coupling reactions, particularly Goldberg-Ullmann type couplings, are effective for this transformation. A method for synthesizing aryl 2,2,2-trifluoroethyl sulfides involves a copper(I)-catalyzed nucleophilic aromatic substitution. researchgate.net This reaction utilizes aryl iodides and 2,2,2-trifluoroethyl thioacetate (B1230152) as starting materials, with copper(I) bromide as the catalyst and benzylamine (B48309) serving as both the solvent and base. researchgate.net The reaction proceeds at 110°C under an inert atmosphere, yielding the target aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. researchgate.net This process highlights the utility of copper catalysis in forming C-S bonds with the trifluoroethyl group, a strategy that holds potential for adaptation to C-O bond formation in phenolic systems.

Table 2: Copper-Catalyzed Synthesis of Aryl 2,2,2-Trifluoroethyl Sulfides

| Aryl Iodide | Catalyst | Base/Solvent | Product | Yield (%) | Reference |

| Iodobenzene | CuBr | Benzylamine | Phenyl(2,2,2-trifluoroethyl)sulfane | 75 | researchgate.net |

| 1-Iodo-4-methylbenzene | CuBr | Benzylamine | p-Tolyl(2,2,2-trifluoroethyl)sulfane | 80 | researchgate.net |

| 1-Iodo-4-methoxybenzene | CuBr | Benzylamine | (4-Methoxyphenyl)(2,2,2-trifluoroethyl)sulfane | 78 | researchgate.net |

| 1-Iodo-4-chlorobenzene | CuBr | Benzylamine | (4-Chlorophenyl)(2,2,2-trifluoroethyl)sulfane | 72 | researchgate.net |

Reactions Involving Trifluoroethylating Reagents

A variety of reagents have been developed for the specific purpose of introducing the trifluoroethyl group. These reagents often exhibit high reactivity towards nucleophiles like phenols.

Phenyl(2,2,2-trifluoroethyl)iodonium triflate, [PhICH2CF3][OTf], is a highly effective electrophilic trifluoroethylating reagent. tandfonline.comtandfonline.com It has been successfully employed for the trifluoroethylation of a wide range of heteroatom and carbon nucleophiles, including amines, alcohols, thiols, and phenols. tandfonline.comtandfonline.com The reactions typically proceed smoothly to form the crucial N-CH2CF3, O-CH2CF3, and S-CH2CF3 bonds. tandfonline.comtandfonline.com The trifluoroethylation of phenols using this reagent provides a direct route to trifluoroethyl-substituted phenolic ethers. For instance, the reaction of various phenols with [PhICH2CF3][OTf] in the presence of a suitable base affords the corresponding 2,2,2-trifluoroethyl aryl ethers in good yields.

Table 3: Trifluoroethylation of Phenols with Phenyl(2,2,2-trifluoroethyl)iodonium Triflate

| Phenol | Base | Product | Yield (%) | Reference |

| Phenol | K₂CO₃ | (2,2,2-Trifluoroethoxy)benzene | 85 | tandfonline.comtandfonline.com |

| 4-Methoxyphenol | K₂CO₃ | 1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene | 82 | tandfonline.comtandfonline.com |

| 4-Nitrophenol | K₂CO₃ | 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene | 78 | tandfonline.comtandfonline.com |

| 2-Naphthol | K₂CO₃ | 2-(2,2,2-Trifluoroethoxy)naphthalene | 90 | tandfonline.comtandfonline.com |

Trifluorodiazoethane (CF3CHN2) is a reactive building block for introducing the trifluoromethyl group. However, due to its potentially explosive and toxic nature, the development of safer surrogates has been a focus of research. dntb.gov.ua Trifluoroacetaldehyde N-tfsylhydrazone has emerged as a stable and effective surrogate that generates trifluorodiazoethane in situ under basic conditions. dntb.gov.ua

Reactions of trifluorodiazoethane, either generated in situ or used directly, with phenols lead to O-trifluoroethylation. Acid-catalyzed reactions of trifluorodiazoethane with phenols have been reported to provide a simple and often quantitative method for introducing the fluorine-tagged group. researchgate.net This approach is valuable for creating trifluoroethyl ethers from various substituted phenols.

Table 4: O-Trifluoroethylation of Phenols with Trifluorodiazoethane

| Phenol | Catalyst | Product | Yield (%) | Reference |

| Phenol | HBF₄ | (2,2,2-Trifluoroethoxy)benzene | >95 | researchgate.net |

| 4-Cresol | HBF₄ | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | >95 | researchgate.net |

| 4-Chlorophenol | HBF₄ | 1-Chloro-4-(2,2,2-trifluoroethoxy)benzene | >95 | researchgate.net |

| 2-Naphthol | HBF₄ | 2-(2,2,2-Trifluoroethoxy)naphthalene | >95 | researchgate.net |

Friedel-Crafts-Type Alkylation with Trifluoroacetaldehyde Derivatives

A prominent method for the synthesis of 2-(2,2,2-trifluoroethyl)phenols involves the Friedel-Crafts-type alkylation of phenols with derivatives of trifluoroacetaldehyde. tandfonline.com This electrophilic aromatic substitution reaction provides a direct route to install the trifluoroethyl group onto the aromatic ring. mt.com

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) has been successfully employed as an electrophile in these reactions. tandfonline.comthieme-connect.com The reaction is typically catalyzed by a Lewis acid, with titanium tetrachloride (TiCl4) showing particular efficiency in promoting the reaction under mild conditions. tandfonline.com This method often demonstrates excellent ortho-regioselectivity for the alkylation of phenols, with the trifluoroethyl group preferentially adding to the position adjacent to the hydroxyl group. tandfonline.com The reaction's regioselectivity appears to be largely unaffected by the presence of various substituents on the phenol ring, including halogens, methoxy (B1213986) groups, and alkyl or aryl groups. tandfonline.com

For instance, the reaction of 4-tert-butylphenol (B1678320) with TFAE in the presence of TiCl4 yields the corresponding 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol (B8816263) derivative in good yield. tandfonline.com Similarly, β-naphthol undergoes Friedel-Crafts reaction exclusively at the α-position, while α-naphthol is alkylated at the β-position. tandfonline.com

| Phenol Substrate | Catalyst | Electrophile | Key Observation | Reference |

|---|---|---|---|---|

| 4-tert-butylphenol | TiCl4 | Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | Good yield of the ortho-alkylated product. | tandfonline.com |

| β-naphthol | TiCl4 | Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | Exclusive alkylation at the α-position. | tandfonline.com |

| α-naphthol | TiCl4 | Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | Alkylation at the β-position. | tandfonline.com |

| Phenols with various substituents (halogen, OMe, alkyl, aryl) | TiCl4 | Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | Excellent ortho-regioselectivity is maintained. | tandfonline.com |

Multi-Step Synthesis Pathways via Precursors

Alternative to direct alkylation, multi-step synthetic routes offer greater flexibility in accessing a wider range of substituted 2-(2,2,2-trifluoroethyl)phenol analogs. These strategies often involve the initial formation of a precursor molecule, which is then converted to the target phenol through subsequent chemical transformations.

Strategies Involving O-Trifluoroethylation Followed by Rearrangement or Functional Group Transformation

A common multi-step approach involves the initial O-trifluoroethylation of a suitable aromatic precursor, followed by rearrangement or a series of functional group transformations to yield the desired phenol. google.comnih.govrsc.org

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of trifluoroethoxy precursors. nih.govnih.govlibretexts.org This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by the trifluoroethoxide anion. libretexts.orgyoutube.com For example, o-nitrochlorobenzene can serve as a starting material, undergoing etherification with 2,2,2-trifluoroethanol (B45653) under alkaline conditions, often facilitated by a phase-transfer catalyst, to produce 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.com This intermediate is then carried forward to the target phenol.

More recent advancements have enabled the nucleophilic defluorination of unactivated fluoroarenes using organic photoredox catalysis, expanding the scope of SNAr reactions to include electron-neutral and electron-rich aromatic systems. nih.gov

Following the formation of a trifluoroethoxy-substituted precursor, such as 2-(2,2,2-trifluoroethoxy)nitrobenzene, a reduction step is typically employed to convert the nitro group to an amino group. google.commdpi.com This transformation can be achieved through various methods, including catalytic hydrogenation. The resulting 2-(2,2,2-trifluoroethoxy)aniline (B1351063) is then converted to the target phenol. google.com

A common method for this final conversion is through a diazotization reaction, where the aniline (B41778) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid) to form a diazonium salt. google.com Subsequent hydrolysis of the diazonium salt, often by heating in an aqueous acidic solution, yields the desired this compound. google.commdpi.com

| Precursor | Reaction Sequence | Key Intermediates | Final Product | Reference |

|---|---|---|---|---|

| o-Nitrochlorobenzene | 1. Etherification with 2,2,2-trifluoroethanol 2. Reduction of nitro group 3. Diazotization 4. Hydrolysis | 2-(2,2,2-trifluoroethoxy)nitrobenzene, 2-(2,2,2-trifluoroethoxy)aniline | This compound | google.com |

Introduction of the Trifluoroethyl Group through Radical Pathways

Radical trifluoroethylation of aromatic compounds presents another avenue for the synthesis of this compound and its analogs. rsc.org These methods involve the generation of a trifluoromethyl radical, which then adds to the aromatic ring. beilstein-journals.orgresearchgate.net Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions, often from readily available precursors. beilstein-journals.orgchemrxiv.org While direct C-H trifluoroethylation of phenols can be challenging due to competing side reactions, this approach offers potential for the development of novel synthetic routes. beilstein-journals.org

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The efficiency and selectivity of the synthetic methods for this compound can be significantly influenced by the reaction conditions. researchgate.net

In Friedel-Crafts-type alkylations, the choice of Lewis acid catalyst is critical. jk-sci.com While very active catalysts like AlCl3 can be effective, milder catalysts such as TiCl4 may offer better control and selectivity. tandfonline.comjk-sci.com The ratio of reactants and the reaction temperature are also important parameters to optimize for maximizing the yield of the desired product and minimizing the formation of byproducts. tandfonline.com

The development of new catalysts and reagents continues to be an active area of research, with the goal of achieving higher efficiency, selectivity, and broader substrate scope under milder and more environmentally friendly conditions. researchgate.netwhiterose.ac.uk

Catalyst Design and Ligand Effects

The design of catalysts and the selection of appropriate ligands are pivotal in directing the reactivity and selectivity of reactions for synthesizing complex molecules like this compound and its analogues. Ligand coordination fundamentally alters the electronic and steric environment of a metal catalyst, which in turn influences the activation energy of key steps in a catalytic cycle. nih.gov This modulation of reactivity can expand the substrate scope and control selectivity, including regioselectivity, which is crucial for the targeted synthesis of specific isomers. nih.gov

In the context of palladium(II)-catalyzed C-H functionalization, a common strategy for creating carbon-carbon bonds on an aromatic ring, the choice of ligand is critical. Mono-N-protected amino acids have emerged as a highly effective class of ligands for this purpose. nih.gov For instance, in the development of a C-H functionalization reaction, a study investigating various mono-N-protected amino acid ligands found that the amino acid backbone significantly impacted reaction conversion rates. Of the tested ligands, Boc-valine provided the best results, demonstrating the intimate connection between the ligand structure and catalytic efficiency. nih.gov The search for new ligand scaffolds is a continuous effort in homogeneous metal catalysis, driven by the need to improve catalytic performance for specific transformations. nih.gov

The electronic properties of ligands also play a significant role. In gold(I) catalysis, for example, the electron-donating ability of a neutral ligand can modulate the acidity of the gold center, which affects the stability of intermediates and can influence which step of the catalytic cycle is rate-determining. researchgate.net Systematic investigations have shown that ligand effects are present in all major stages of the catalytic event, from the initial nucleophilic attack to the final protodeauration step. researchgate.net The use of fluorine-containing ligands in asymmetric catalysis is another area of intense research. Fluorine atoms or fluorinated substituents can introduce unique steric and electronic effects that influence the structure and reactivity of chiral catalysts, leading to improved enantioselectivity in various transformations. rsc.org

Table 1: Effect of Mono-N-Protected Amino Acid Ligands on Reaction Conversion nih.gov

| Entry | Ligand Backbone | Conversion (20 min) | Conversion (2 h) |

| 1 | (None) | <5% | <5% |

| 2 | Glycine | 15% | 41% |

| 3 | Alanine | 18% | 55% |

| 4 | Phenylalanine | 21% | 60% |

| 5 | Leucine | 34% | 83% |

| 6 | Valine | 45% | >95% |

| Data represents the conversion to product using different Boc-protected amino acid ligands in a Pd(II)-catalyzed C-H functionalization reaction. |

Solvent and Temperature Influence on Reaction Outcomes

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of synthetic procedures, including yield, selectivity, and reaction rate. In the synthesis of trifluoromethyl ethers and related compounds, these factors can determine the success or failure of a transformation.

For instance, in a two-step procedure for the synthesis of aryl trifluoromethyl ethers from phenols, the initial xanthate formation is typically performed in acetonitrile (B52724) (MeCN) at a controlled temperature of 0 °C. nih.gov Following this, the conversion to the final product is conducted in 1,2-dichloroethane (B1671644) at an elevated temperature of 80 °C for several hours. nih.gov This demonstrates a common strategy where different stages of a reaction sequence require distinct temperature and solvent environments for optimal performance. The initial low temperature is often used to control selectivity and prevent side reactions during the formation of a reactive intermediate, while the subsequent heating is necessary to drive the final transformation to completion.

In another method involving a silver-catalyzed decarboxylative fluorination of aryloxydifluoroacetic acids, the reaction temperature was found to be a key variable. cas.cn While initial conditions required 80 °C, optimization showed that for many substrates, the temperature could be lowered to 60 °C without compromising the yield. cas.cn The solvent system in this case was a biphasic mixture, such as CH₂Cl₂/H₂O or PhCF₃/H₂O, which can play a role in facilitating the interaction between reactants in different phases. cas.cn The nature of the solvent can also directly impact reactivity; for example, the radical scavenging ability of phenols has been shown to be fastest in methanol (B129727) and slowest in tetrahydrofuran (B95107) (THF), highlighting the importance of solvent-substrate interactions. ustc.edu.cn

Table 2: Solvent and Temperature Conditions in Aryl Trifluoromethyl Ether Synthesis nih.govcas.cn

| Step/Method | Solvent(s) | Temperature | Purpose |

| Xanthate Formation nih.gov | Acetonitrile (MeCN) | 0 °C | Controlled formation of intermediate |

| Conversion to Aryl Trifluoromethyl Ether nih.gov | 1,2-Dichloroethane | 80 °C | Drive final conversion to product |

| Ag-Catalyzed Decarboxylative Fluorination cas.cn | CH₂Cl₂/H₂O | 60-80 °C | Fluorodecarboxylation to form the OCF₃ group |

| Ag-Catalyzed Decarboxylative Fluorination cas.cn | PhCF₃/H₂O | 80 °C | Alternative solvent system for specific substrates |

Phase Transfer Catalysis in Etherification Reactions (Applicable to related O-trifluoroethylation)

Phase Transfer Catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is highly applicable to etherification reactions, including the O-alkylation of phenols, which is a key step in synthesizing analogues of this compound. crdeepjournal.org In a typical PTC system for phenol etherification, the phenol is deprotonated by a base (e.g., concentrated aqueous sodium hydroxide) to form a phenoxide anion in the aqueous phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then transports the phenoxide anion into the organic phase where it can react with an alkylating agent. crdeepjournal.org

This approach offers several advantages over traditional methods that often require anhydrous conditions and strong, hazardous bases like sodium hydride. crdeepjournal.orgorgsyn.org PTC allows for the use of inexpensive bases and aqueous-organic solvent systems, simplifying the procedure and often leading to high selectivity. crdeepjournal.org For example, high selectivity for mono-alkylation over di-alkylation is a characteristic feature of PTC reactions with phenylacetonitrile (B145931) derivatives. crdeepjournal.org

In the context of fluorine-containing compounds, PTC has been employed for the synthesis of 2,2,2-trifluoroethyl difluoromethyl ether from 2,2,2-trifluoroethanol. google.com This process uses a phase transfer agent, such as a crown ether or a quaternary ammonium salt, in conjunction with a co-catalyst to facilitate the reaction between the alcohol and monochlorodifluoromethane. google.com Furthermore, the principles of PTC have been extended to asymmetric synthesis. Chiral anion phase-transfer catalysis, using a BINOL-derived phosphate (B84403) catalyst, has been successfully applied to the enantioselective fluorinative dearomatization of phenols, showcasing the versatility of PTC in creating complex, chiral fluorinated molecules. acs.org

Table 3: Components of a Phase Transfer Catalysis System for Etherification crdeepjournal.orggoogle.com

| Component | Function | Examples |

| Organic Phase | Contains the organic-soluble substrate (e.g., alkylating agent) and the product. | Toluene (B28343), Xylene, Dichloromethane |

| Aqueous/Solid Phase | Contains the nucleophile source (e.g., phenol) and the base. | Concentrated NaOH solution, solid K₂CO₃ |

| Phase Transfer Catalyst | Transports the anion (e.g., phenoxide) from the aqueous to the organic phase. | Benzyltriethylammonium chloride, Tetrabutylphosphonium bromide, Crown ethers |

| Substrates | The reactants for the desired transformation. | Phenols, Alkyl halides, 2,2,2-Trifluoroethanol, Monochlorodifluoromethane |

Mechanistic Investigations of 2 2,2,2 Trifluoroethyl Phenol Reactivity

Influence of the 2,2,2-Trifluoroethyl Group on Aromatic Reactivity

The presence of the 2,2,2-trifluoroethyl group at the ortho position to the hydroxyl group introduces significant electronic and steric effects that modulate the reactivity of the phenol (B47542) ring.

Electronic Effects and Deactivation of the Phenol Ring

The 2,2,2-trifluoroethyl group, primarily through the influence of the highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) moiety, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less nucleophilic. libretexts.orgresearchgate.net A decrease in nucleophilicity leads to a deactivation of the ring towards electrophilic attack compared to unsubstituted phenol or toluene (B28343). vanderbilt.edu While the hydroxyl (-OH) group is a powerful activating group that donates electron density through resonance (+R effect), the opposing inductive effect of the trifluoroethyl group tempers this activation. libretexts.org

The net effect is a phenol ring that is less reactive than phenol itself but is still activated for certain reactions, particularly at positions influenced by the hydroxyl group. The deactivating nature of fluorine-containing substituents is a well-documented phenomenon in medicinal and agrochemical research, where it is often employed to enhance metabolic stability. researchgate.netbeilstein-journals.org

This table illustrates the general electronic effects of various substituents on an aromatic ring.

Regioselectivity in Electrophilic Aromatic Substitution

Regioselectivity in electrophilic aromatic substitution (SEAr) is determined by the ability of substituents to stabilize the charged intermediate, known as the arenium ion or sigma complex. vanderbilt.eduwikipedia.org The hydroxyl group is a strong ortho, para-director because its lone pairs can delocalize into the ring and stabilize the positive charge of the arenium ion when the electrophile attacks at these positions. libretexts.orgyoutube.com

Conversely, the electron-withdrawing trifluoroethyl group is a deactivating, meta-directing group when considered on its own. vanderbilt.edu In 2-(2,2,2-Trifluoroethyl)phenol, these two directing effects are in competition. The powerful resonance donation from the hydroxyl group typically dominates the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. The available positions are C4 (para to -OH) and C6 (ortho to -OH).

Steric hindrance from the bulky 2,2,2-trifluoroethyl group at the C2 position would likely disfavor substitution at the adjacent C6 position. Consequently, the major product in most electrophilic aromatic substitution reactions of this compound is expected to be the one where the electrophile adds to the C4 position, which is para to the strongly activating hydroxyl group and avoids steric clash.

Reaction Kinetics and Transition State Analysis

Understanding the kinetics and transition states of reactions involving this compound is crucial for elucidating reaction mechanisms and optimizing conditions.

Kinetic Studies Using Spectroscopic Methods

Kinetic studies of phenol reactions can often be monitored using spectroscopic techniques such as UV-Vis spectrophotometry. nih.govnih.gov For instance, in a reaction like nitration or halogenation, the consumption of the starting material, this compound, or the formation of the product can be tracked over time by observing changes in the absorbance at a specific wavelength. The rate of the reaction can be determined by analyzing the concentration changes as a function of time.

A hypothetical kinetic experiment could involve reacting this compound with an electrophile and measuring the absorbance of the product at regular intervals. From this data, the reaction order and rate constant can be determined. Such studies would likely show that the reaction rate is slower than that of phenol but faster than that of a benzene (B151609) ring substituted only with a deactivating group, reflecting the competing electronic effects. nih.gov

Table 2: Hypothetical Kinetic Data for the Nitration of this compound

| Time (s) | Concentration of Product (M) |

|---|---|

| 0 | 0.000 |

| 30 | 0.015 |

| 60 | 0.028 |

| 90 | 0.039 |

| 120 | 0.048 |

| 150 | 0.055 |

This interactive table presents hypothetical data for a kinetic study, which could be used to calculate the reaction rate.

Deuterium Labeling Studies for Pathway Elucidation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the involvement of specific hydrogen atoms in rate-determining steps. acs.org In the context of this compound, several labeling experiments could provide mechanistic insight.

For example, to investigate the mechanism of electrophilic aromatic substitution, the phenolic proton could be replaced with deuterium to form 2-(2,2,2-Trifluoroethyl)phen-d1-ol. If the rate of a subsequent reaction changes, it could indicate the involvement of the hydroxyl proton in the mechanism, perhaps through hydrogen bonding with reagents or catalysts.

More commonly in SEAr, a C-H bond at a specific position on the ring is replaced with a C-D bond. If the breaking of this bond is the rate-determining step, a primary kinetic isotope effect (KIE) will be observed, meaning the reaction will be slower with deuterium than with protium. For most electrophilic aromatic substitutions, the loss of the proton (or deuteron) from the arenium ion is fast, and no significant KIE is observed. A deuterium labeling study on the aromatic ring of this compound could confirm whether this holds true for this specific substrate. acs.org

Exploration of Specific Reaction Mechanisms

The dominant reaction pathway for this compound with electrophiles is electrophilic aromatic substitution. The mechanism proceeds through a two-step addition-elimination process.

Formation of the Electrophile : The reaction is initiated by the generation of a strong electrophile (E⁺), often through the action of a catalyst.

Nucleophilic Attack and Formation of the Arenium Ion : The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, the arenium ion.

Deprotonation and Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile, restoring the stable aromatic system and yielding the substituted product.

The regioselectivity is determined by the stability of the intermediate arenium ion. For this compound, attack at the C4 (para) position relative to the -OH group yields an arenium ion where one of the resonance structures places the positive charge on the carbon atom bearing the hydroxyl group. This allows the oxygen's lone pairs to directly participate in stabilizing the charge through resonance, a highly favorable interaction. Attack at the meta position does not allow for this direct stabilization by the hydroxyl group. The strong deactivating inductive effect of the -CH₂CF₃ group destabilizes the arenium ion, particularly when the positive charge is on an adjacent carbon, further disfavoring ortho attack (at C6) compared to para attack (at C4).

Mechanisms of Catalytic Trifluoroethylation

The introduction of a trifluoroethyl group (-CH2CF3) onto a phenol ring is a key transformation for synthesizing compounds like this compound. This C-alkylation can be achieved through several catalytic mechanisms, primarily involving electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Friedel-Crafts Pathway A traditional method for alkylating aromatic rings is the Friedel-Crafts reaction. wikipedia.orgbyjus.com In the context of trifluoroethylation, this mechanism involves the generation of a highly electrophilic trifluoroethyl species from a precursor, such as a 2,2,2-trifluoroethyl halide, in the presence of a strong Lewis acid (e.g., AlCl₃) or Brønsted acid catalyst. byjus.comlibretexts.org The catalyst polarizes the C-X bond of the trifluoroethylating agent, creating a complex that acts as the electrophile or, in some cases, a discrete carbocation. pw.live This electrophile is then attacked by the electron-rich phenol ring to form an arenium ion intermediate, which subsequently loses a proton to restore aromaticity and yield the alkylated phenol. libretexts.org

However, the Friedel-Crafts alkylation of phenols presents specific challenges. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and reducing the ring's nucleophilicity. stackexchange.com This can lead to poor yields. stackexchange.com Furthermore, the alkyl group is activating, which can lead to undesirable polyalkylation. libretexts.orgpw.live

Transition-Metal-Catalyzed Cross-Coupling More modern approaches utilize transition-metal catalysis to achieve trifluoroethylation. benthamdirect.com Nickel-catalyzed reductive cross-coupling, for instance, provides a powerful method for forming C-C bonds between (hetero)aryl halides and trifluoroethylating agents like 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl). acs.org This approach avoids the preparation of organometallic reagents and demonstrates high functional group tolerance. acs.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent metal center, followed by a reaction with the trifluoroethyl source and subsequent reductive elimination to form the desired product. These methodologies are noted for their potential in the late-stage modification of complex molecules, including pharmaceuticals. acs.org

| Mechanism | Typical Catalyst | Trifluoroethyl Source | Key Intermediate | Advantages | Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃) or Brønsted Acids | CF₃CH₂-X (X = Halide) | Arenium Ion (Sigma Complex) | Uses readily available reagents. byjus.com | Catalyst deactivation by phenol, polyalkylation, potential rearrangements. pw.livestackexchange.com |

| Reductive Cross-Coupling | Nickel Complexes | CF₃CH₂Cl | Organonickel species | High functional group tolerance, avoids strong acids. acs.org | Requires specific ligands and reaction conditions. |

Pathways in Nucleophilic Fluorination (General context for C-F bond formation)

The formation of a carbon-fluorine bond is a fundamental process in organofluorine chemistry. Nucleophilic fluorination, which uses a fluoride (B91410) ion (F⁻) source, is an ideal approach due to the low cost and availability of fluoride salts. acs.org Several mechanistic pathways govern these reactions.

Nucleophilic Aromatic Substitution (SNAr) The classic pathway for nucleophilic fluorination of activated aryl halides or triflates is the SNAr mechanism. nih.gov This is a two-step addition-elimination process. In the first, rate-determining step, the fluoride nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govcdnsciencepub.com For this intermediate to form, the aromatic ring must be sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. nih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. cdnsciencepub.com The high electronegativity of fluorine can increase the partial positive charge on the target carbon, making the initial nucleophilic attack more favorable compared to other halogens. wyzant.com

Transition-Metal-Catalyzed Fluorination For unactivated aryl halides, transition-metal catalysis, particularly with palladium, is often required. acs.orgresearchgate.net The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a high-valent Pd(II) intermediate (L₂Pd(Ar)(X)). acsgcipr.org

Halide Exchange: The halide on the palladium complex is exchanged for a fluoride ion from a salt like AgF or CsF. acs.orgacsgcipr.org

Reductive Elimination: The final, and often most challenging, step is the reductive elimination of the Ar-F bond from the palladium center, regenerating the Pd(0) catalyst. acsgcipr.org This step is difficult due to the high energy of the C-F bond and the tendency of fluoride to interact with phosphine ligands. The use of sterically hindered, bulky biarylphosphine ligands is crucial to facilitate this step and prevent catalyst aggregation. acs.orgacsgcipr.org

Concerted Nucleophilic Aromatic Substitution (CSNAr) Recent mechanistic studies have provided evidence that many reactions previously assumed to be stepwise SNAr reactions may in fact proceed through a concerted mechanism. harvard.eduspringernature.com In a CSNAr pathway, the attack of the nucleophile and the departure of the leaving group occur simultaneously through a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. nih.govspringernature.com This pathway becomes more likely for less electron-deficient aromatic systems or when a very good leaving group is present, as the elimination becomes so fast that it happens concurrently with the addition. nih.govspringernature.com

| Pathway | Key Intermediate | Substrate Requirement | Mechanistic Feature |

|---|---|---|---|

| SNAr | Meisenheimer Complex | Electron-deficient arenes (e.g., with -NO₂ groups) | Two-step addition-elimination process. nih.govcdnsciencepub.com |

| Pd-Catalyzed | L₂Pd(Ar)(F) Complex | Unactivated aryl halides/triflates | Catalytic cycle of oxidative addition, halide exchange, and reductive elimination. acsgcipr.org |

| CSNAr | Single Transition State ("Meisenheimer-like") | Less electron-poor arenes, good leaving groups | Concerted bond-formation and bond-breaking. harvard.eduspringernature.com |

Role of Intermediates in Functionalization Reactions

Once formed, the phenolic scaffold of a molecule like this compound can undergo further functionalization. The reaction pathways are often dictated by the behavior of key intermediates, most notably the keto-tautomer of the phenol.

Keto-Enol Tautomerism in Phenols Phenols exist in equilibrium with their non-aromatic keto tautomers, which are cyclohexadienones. masterorganicchemistry.comyoutube.com Although the equilibrium overwhelmingly favors the aromatic enol (phenol) form due to its significant resonance stabilization energy, the keto tautomer can participate as a crucial, reactive intermediate in certain catalytic reactions. masterorganicchemistry.comyoutube.comresearchgate.net The tautomerization process can be catalyzed by acids or bases. khanacademy.org

The Cyclohexadienone Intermediate in Catalytic Hydrodeoxygenation (HDO) The role of the keto intermediate is particularly evident in the catalytic hydrodeoxygenation (HDO) of phenols, a reaction aimed at removing the hydroxyl group. amazonaws.commdpi.com Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) experiments have supported the participation of a 2,4-cyclohexadienone intermediate in the HDO of phenol on palladium catalysts. researchgate.net Once formed on the catalyst surface, this keto intermediate stands at a mechanistic branch point, leading to different product distributions depending on the catalyst's properties. researchgate.netacs.org

Two primary pathways diverge from this intermediate:

Ring Hydrogenation Pathway: If the C=C double bonds of the cyclohexadienone ring are hydrogenated first, the reaction yields cyclohexanone and subsequently cyclohexanol. This pathway is dominant on catalysts with low oxophilicity, such as Pd supported on SiO₂ or Al₂O₃. researchgate.netacs.org

Direct Deoxygenation Pathway: If the C=O carbonyl group of the keto-tautomer is selectively hydrogenated, it forms an unstable cyclohexadienol intermediate that rapidly dehydrates to produce benzene. This pathway is favored on catalysts with highly oxophilic (oxygen-loving) supports, such as ZrO₂ or TiO₂. The oxophilic sites on the support interact with the oxygen atom of the carbonyl group, weakening the C-O bond and promoting its cleavage. researchgate.netacs.org

Therefore, the selectivity of phenol functionalization can be controlled by tuning the catalyst support to stabilize or preferentially react with the key keto-tautomer intermediate. researchgate.netacs.org

| Catalyst Support | Support Property | Favored Pathway from Keto Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| SiO₂, Al₂O₃ | Low Oxophilicity | Ring Hydrogenation | Cyclohexanone, Cyclohexanol | researchgate.netacs.org |

| ZrO₂, TiO₂ | High Oxophilicity | C=O Hydrogenation (Direct Deoxygenation) | Benzene | researchgate.netacs.org |

| CeO₂, CeZrO₂ | High Oxophilicity / Oxygen Vacancies | Ring Hydrogenation (but with high stability) | Cyclohexanone | acs.org |

Derivatization and Functionalization of 2 2,2,2 Trifluoroethyl Phenol Core Structure

Modification of the Phenolic Hydroxyl Group

The reactivity of the hydroxyl group in 2-(2,2,2-trifluoroethyl)phenol allows for various derivatization strategies, most notably esterification and etherification, to produce valuable synthetic intermediates.

The phenolic hydroxyl group of this compound can be converted to an ester, a functional group with wide-ranging applications. One common method for esterification is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is effective for forming an ester bond between a carboxylic acid and the hydroxyl group of the phenol (B47542). researchgate.net

Another approach involves the use of tris(2,2,2-trifluoroethyl) phosphate (B84403), which allows for the synthesis of mixed unsymmetrical phosphate triesters through a selective three-step substitution transesterification. organic-chemistry.org The trifluoroethoxy group can be selectively substituted in the presence of DBU or lithium alkoxides. organic-chemistry.org

Furthermore, 2,2,2-trifluoroethyl esters of fatty acids have been synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of cesium carbonate. tandfonline.comresearchgate.net This reaction proceeds at room temperature and tolerates various functional groups. tandfonline.comresearchgate.net

It is important to note that while alkyl esters can be used in some transesterification reactions, strong electron-deficient alkyl esters like 2,2,2-trifluoroethyl benzoate (B1203000) may not readily react with phenols under certain conditions. rsc.org The nature of the aromatic ring in the alkoxy part of the ester can be crucial for the C(acyl)-O bond cleavage. rsc.org

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| This compound | Carboxylic Acid | DCC/DMAP | 2-(2,2,2-Trifluoroethyl)phenyl ester | researchgate.net |

| Tris(2,2,2-trifluoroethyl) phosphate | Alcohol | DBU or Lithium Alkoxide | Mixed unsymmetrical phosphate triester | organic-chemistry.org |

| Fatty Acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Cesium Carbonate | 2,2,2-Trifluoroethyl fatty acid ester | tandfonline.comresearchgate.net |

Etherification of the phenolic hydroxyl group is another critical functionalization strategy. The Williamson ether synthesis is a classical and widely used method for preparing ethers. researchgate.net This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org Common bases used for deprotonation include sodium hydride (NaH). libretexts.org Solvent-free conditions using solid bases like sodium bicarbonate or potassium carbonate have also been shown to be efficient for the etherification of phenols. researchgate.net

Another general method involves the reaction of phenols with alcohols in the presence of an acid catalyst. core.ac.uk However, this method can sometimes lead to mixtures of products. google.com To achieve selective monoetherification of polyhydric phenols, specific conditions and reagents are required. google.comgoogle.com For instance, reacting a dihydric phenol with an aliphatic alcohol in the presence of a strongly acidic cation exchange resin can selectively yield the monoether. google.com

Phase-transfer catalysis is another effective technique for etherification. For example, the synthesis of 2-(2,2,2-trifluoroethoxy)phenol (B147642) can be achieved by reacting o-nitrochlorobenzene with 2,2,2-trifluoroethanol (B45653) in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.comgoogle.com Similarly, 2,2,2-trifluoroethyl difluoromethyl ether can be synthesized from 2,2,2-trifluoroethanol and monochlorodifluoromethane using a phase-transfer catalyst. google.com

Palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate provides a modern and efficient route to allylic aryl ethers under mild conditions. frontiersin.org

Table 2: General Methods for Phenolic Etherification

| Method | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | Phenol, Strong Base (e.g., NaH), Alkyl Halide | SN2 reaction, versatile | researchgate.netlibretexts.org |

| Acid-Catalyzed Dehydration | Phenol, Alcohol, Acid Catalyst | Can lead to mixtures | core.ac.uk |

| Phase-Transfer Catalysis | Phenol, Alkylating Agent, Base, Phase-Transfer Catalyst | Efficient for specific ethers | google.comgoogle.comgoogle.com |

| Palladium-Catalyzed Decarboxylative Etherification | Phenol, Vinyl Ethylene Carbonate, Palladium Catalyst | Mild conditions, high regioselectivity | frontiersin.org |

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is amenable to various functionalization reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to form new carbon-carbon and carbon-heteroatom bonds. Rhodium-catalyzed C-H activation is a prominent strategy for the functionalization of phenols. rsc.orgsnnu.edu.cnsnnu.edu.cn These reactions can be directed by the hydroxyl group to achieve ortho-selectivity. snnu.edu.cn For instance, rhodium(I) catalysts have been used for the ortho-selective alkylation of phenols with alkenes. snnu.edu.cn

While direct C-H acylation of this compound itself is not extensively documented, the principles of directed C-H functionalization of phenols are well-established. These reactions often involve the in-situ formation of a directing group that coordinates to the metal catalyst and positions it for C-H activation at a specific site on the aromatic ring.

The directing effect of the hydroxyl and trifluoroethyl groups on the aromatic ring of this compound influences the position of incoming electrophiles in electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the trifluoroethyl group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of substitution reactions.

Palladium-catalyzed cross-coupling reactions are a versatile method for introducing a wide range of substituents onto aromatic rings. For example, the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between an aryl halide and a boronic acid derivative. While not a direct substitution on the parent phenol, this strategy can be applied to halogenated derivatives of this compound to introduce new aryl or alkyl groups.

Chiral Resolution and Enantioselective Synthesis (Relevant for hydroxytrifluoroethyl derivatives)

Enantioselective synthesis, the preparation of a specific enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. wikipedia.org For derivatives of this compound that possess a chiral center, such as those with a hydroxyl group on the ethyl chain, enantioselective synthesis or chiral resolution is crucial.

Enantioselective synthesis can be achieved through various approaches, including the use of chiral catalysts (enantioselective catalysis), chiral auxiliaries, biocatalysis, and chiral pool synthesis. wikipedia.org Asymmetric hydrogenation is a widely used method for the enantioselective reduction of prochiral ketones or alkenes to produce chiral alcohols. wikipedia.org

For instance, the enantioselective para-C(sp²)-H functionalization of alkyl benzene (B151609) derivatives with 2,2,2-trifluoroethyl diazoesters has been achieved using a cooperative catalysis system of gold and a chiral Brønsted acid, yielding chiral 1,1-diaryl compounds with high enantioselectivity. chemrxiv.org

The development of methods for the asymmetric synthesis of chiral monofluoromethyl compounds under mild conditions is an active area of research. researchgate.net Photoredox catalysis has emerged as a powerful tool for the direct synthesis of a variety of fluorinated compounds with high selectivity and functional group tolerance. researchgate.net

Enzymatic Catalysis in Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

Research has demonstrated the efficacy of lipase-catalyzed kinetic resolution for derivatives of the this compound structural family. Specifically, the resolution of the racemic ortho-substituted isomer, 2-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate (B1210297), has been achieved with high enantioselectivity. researchgate.net In this process, a lipase (B570770) selectively catalyzes the alcoholysis of one enantiomer of the acetate derivative.

A study utilizing nine commercially available hydrolytic enzymes found that Lipase LIP from Pseudomonas aeruginosa was particularly effective. researchgate.net This enzyme catalyzed the enantioselective alcoholysis of racemic 2-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate with n-butanol. The reaction demonstrated a very high enantiomeric ratio (E > 100), successfully producing (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with an enantiomeric excess (e.e.) greater than 99%. researchgate.net The high E-value indicates a significant difference in the reaction rates between the two enantiomers, making the separation highly efficient. Lipases from the genus Pseudomonas are frequently employed for the resolution of fluorinated alcohols and their derivatives due to their effectiveness in organic solvents and high selectivity. researchgate.netaalto.fi

Table 1: Enzymatic Kinetic Resolution of 2-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Ratio (E) | Enantiomeric Excess (e.e.) | Reference |

|---|

Chiral Catalyst-Mediated Enantioselective Transformations

Beyond enzymatic methods, the functionalization of aromatic rings using chiral transition-metal catalysts offers a direct route to creating complex chiral molecules. acs.orgsnnu.edu.cn A significant challenge in synthetic chemistry is the enantioselective functionalization of C(sp²)–H bonds, particularly at the para-position of unactivated benzene derivatives. chemrxiv.org

A notable advancement in this area is the development of a cooperative catalytic system involving gold and a chiral Brønsted acid for the asymmetric para-C(sp²)–H functionalization of alkylbenzene derivatives. chemrxiv.org This method utilizes 2,2,2-trifluoroethyl α-aryl diazoesters as reagents to introduce a functional group with a trifluoroethyl moiety, leading to the synthesis of valuable chiral 1,1-diaryl compounds. chemrxiv.org

The reaction of toluene (B28343) derivatives with various 2,2,2-trifluoroethyl α-aryl diazoesters proceeded smoothly under mild conditions, catalyzed by a combination of a gold complex and a chiral phosphoric acid (CPA). chemrxiv.org The study found that the chiral phosphoric acid, a specific ligand, and the use of molecular sieves were all critical for achieving high enantioselectivity. chemrxiv.org This protocol demonstrated broad substrate scope, affording the desired chiral products in moderate to good yields (40-83%) and with excellent enantioselectivity (90-97% e.e.). chemrxiv.org While this specific transformation was demonstrated on toluene derivatives rather than directly on this compound, the methodology represents a powerful strategy for the enantioselective C-H functionalization of arenes containing related structural motifs.

Table 2: Gold/Chiral Phosphoric Acid-Catalyzed Enantioselective para-C-H Functionalization

| Catalyst System | Substrates | Reagent | Product Type | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|

Computational and Theoretical Studies on 2 2,2,2 Trifluoroethyl Phenol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are indispensable for determining the three-dimensional structure and conformational landscape of flexible molecules like 2-(2,2,2-Trifluoroethyl)phenol. nih.govnih.gov The conformational flexibility of this molecule is primarily defined by the rotation around two key single bonds: the bond connecting the phenyl ring to the ethyl group (C1-Cα) and the bond within the ethyl group itself (Cα-Cβ).

Studies on related molecules, such as 2,2,2-trifluoroethanol (B45653) (TFE), have shown a preference for a gauche conformation around the C-C bond. nih.gov For this compound, this suggests that the trifluoromethyl (-CF3) group is likely staggered relative to the phenyl ring. Furthermore, the orientation of the entire side chain relative to the phenolic hydroxyl group is critical. Intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl proton and the fluorine atoms or the π-electron system of the ring, could stabilize certain conformations over others. Methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly employed for such conformational analyses. nih.govnih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C2-C1-Cα-Cβ | Rotation of the ethyl group relative to the phenyl ring plane. |

| τ2 | C1-Cα-Cβ-F | Rotation of the trifluoromethyl group around the Cα-Cβ bond. |

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties and reactivity of molecules. researchgate.net Functionals like B3LYP are frequently paired with basis sets such as 6-31++G(d,p) to provide a balance of accuracy and computational efficiency for phenolic compounds. researchgate.netresearchgate.net

The introduction of a 2-(2,2,2-trifluoroethyl) substituent is expected to significantly modulate the electronic structure of the phenol (B47542) core. The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which polarizes the C-F bonds and draws electron density away from the aromatic ring.

This electronic perturbation influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the substituent is predicted to stabilize both the HOMO and LUMO, lowering their energy levels compared to unsubstituted phenol. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitability. karazin.ua Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the extent of electron delocalization and the polarization of σ-bonds within the molecule. researchgate.net

Table 2: Representative Frontier Orbital Energies (Illustrative) This table presents expected trends based on studies of substituted phenols and is for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol | -6.50 | -0.80 | 5.70 |

DFT calculations are instrumental in predicting the chemical reactivity of a molecule. The Molecular Electrostatic Potential (MEP) surface is commonly calculated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the region around the phenolic oxygen would be the most negative (nucleophilic), while the acidic hydroxyl proton would be the most positive (electrophilic).

The electron-withdrawing trifluoroethyl group is expected to increase the acidity of the phenolic proton compared to phenol itself, as it helps to stabilize the resulting phenoxide anion. DFT can be used to calculate the energetics of this deprotonation reaction.

Furthermore, for any proposed chemical reaction, DFT can be used to map the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. For instance, in a study of deoxyfluorination of phenols using ruthenium π-complexes, DFT calculations were used to determine the reaction barriers for fluoride (B91410) attack and leaving group loss, supporting a classic SNAr mechanism. acs.org Similar calculations could predict the kinetics and regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study from a single, static molecule to its dynamic behavior and interactions with its environment.

The conformational analysis of trifluoroethylated phenols involves exploring the multiple rotational possibilities of the side chain to identify the ensemble of low-energy structures. As a flexible substituent, the trifluoroethyl group's orientation is a balance between steric hindrance and stabilizing intramolecular interactions. Computational protocols for conformational searching can range from rapid, semi-empirical methods to more rigorous DFT or ab initio calculations. chemrxiv.org The goal is to generate a Boltzmann-weighted population of conformers that represents the molecule at a given temperature, which is crucial for accurately predicting properties that are an average over these structures.

Studies on fluorinated aromatic rings show that they engage in unique non-covalent interactions, such as π-hole interactions, which can differ significantly from their non-fluorinated counterparts. nih.govillinois.edu The presence of fluorine alters the quadrupole moment of the aromatic ring, influencing how it interacts with other molecules. rsc.org

Molecular dynamics (MD) simulations are often used to study solvation effects. nih.gov These simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, methanol (B129727), DMSO). Such studies reveal details about the structure of the solvation shell, the average number of hydrogen bonds formed, and the preferential orientation of solvent molecules around different parts of the solute. This provides a molecular-level understanding of its solubility and how the solvent environment can influence its conformation and reactivity. researchgate.net

Applications of 2 2,2,2 Trifluoroethyl Phenol As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 2-(2,2,2-Trifluoroethoxy)phenol (B147642) as a synthetic intermediate is primarily derived from its bifunctional nature. The phenolic hydroxyl group can be readily functionalized through various reactions, such as etherification or esterification, while the trifluoroethoxylated aromatic ring provides a stable, lipophilic, and electron-withdrawing scaffold.

2-(2,2,2-Trifluoroethoxy)phenol serves as a key starting material for constructing more elaborate molecular architectures that benefit from the presence of the trifluoroethoxy moiety. A notable application is its role as an intermediate in the synthesis of pharmaceuticals. For instance, it is a reactant used in the preparation of certain phenyl acetate (B1210297) compounds that exhibit sedative and hypnotic effects. chemicalbook.comindiamart.com

Its most prominent use is in the multi-step synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. indiamart.com In the synthesis pathway, the phenolic hydroxyl group of 2-(2,2,2-Trifluoroethoxy)phenol is typically alkylated to introduce a side chain, which is further elaborated to build the final drug molecule. This process highlights the compound's function as a foundational scaffold, where the trifluoroethoxylated phenyl ring is a core component of the final active pharmaceutical ingredient. The trifluoromethyl group in such structures is critical for fine-tuning the molecule's properties to enhance binding affinity and metabolic stability. mdpi.comnih.gov

The synthesis of novel fluorinated polyphenols for therapeutic applications also showcases the potential of related fluorinated phenol (B47542) building blocks. nih.gov By analogy, 2-(2,2,2-Trifluoroethoxy)phenol can be envisioned as a precursor for a new generation of complex fluorinated molecules, where its specific substitution pattern can be exploited to achieve desired biological activities and pharmacokinetic profiles.

Macrocyclic compounds, characterized by large ring structures, are of significant interest in supramolecular chemistry, drug discovery, and materials science due to their unique host-guest binding capabilities and defined three-dimensional shapes. mdpi.com Phenolic units are frequently used as rigid building blocks in the synthesis of these macrocycles, such as biphenarenes, which are constructed from 4,4'-biphenol units linked by methylene (B1212753) bridges. mdpi.com

While direct examples of incorporating 2-(2,2,2-Trifluoroethoxy)phenol into macrocycles are not extensively documented, its structure is well-suited for such applications. Based on established synthetic strategies, the phenolic hydroxyl group and the aromatic ring can participate in cyclization reactions. For example, the phenol could be used in condensation reactions with linking units to form the macrocyclic framework.

The presence of the trifluoroethoxy group would be expected to confer unique properties upon the resulting macrocycle. This bulky and lipophilic group could influence the size and shape of the macrocycle's internal cavity, thereby altering its binding selectivity for guest molecules. Furthermore, the fluorine atoms could introduce specific non-covalent interactions, such as halogen bonding or fluorine-aromatic interactions, which can be exploited to direct the self-assembly of supramolecular structures. researchgate.net The development of macrocyclic drugs like Paritaprevir, which features complex heterocyclic scaffolds, underscores the pharmaceutical relevance of such structures, suggesting a potential future application for fluorinated building blocks like 2-(2,2,2-Trifluoroethoxy)phenol. escholarship.org

Development of Novel Reagents and Synthons

In the context of retrosynthetic analysis, a "synthon" is a conceptual unit that represents a potential starting material for the synthesis of a target molecule. wikipedia.org 2-(2,2,2-Trifluoroethoxy)phenol functions as a practical synthetic equivalent for the 2-(2,2,2-trifluoroethoxy)phenyl synthon. It allows for the introduction of this specific fluorinated moiety into a target molecule in a controlled manner.

By reacting the phenolic hydroxyl group, chemists can attach the entire 2-(2,2,2-trifluoroethoxy)phenyl group to a variety of substrates. For example, in an etherification reaction with an alkyl halide (R-X), the phenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide, resulting in the formation of a 2-(2,2,2-trifluoroethoxy)phenoxy ether (R-O-Ar-OCH2CF3). This strategy effectively uses the compound as a specialized reagent for installing a fluorinated aromatic block, which is a common tactic in drug discovery to modify a lead compound's properties. wikipedia.orgamazonaws.com The functionalization of such fluoro synthons is an efficient pathway to construct highly functionalized organofluorine compounds. acs.org

Strategies for "Fluorine Tagging" in Synthetic Pathways

"Fluorine tagging" refers to the site-specific introduction of a fluorine-containing group into a molecule, often a biomolecule like a protein, to serve as a probe for analysis by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net 19F NMR is a powerful tool for studying protein structure, dynamics, and interactions because the fluorine nucleus is highly sensitive for NMR, and there is no natural background signal in biological systems. nih.gov

The trifluoroethyl group (-CH2CF3) is structurally related to several common trifluoromethyl (-CF3) tags used for this purpose, such as 2,2,2-trifluoroethanethiol (B73368) (TFET) and 3-bromo-1,1,1-trifluoroacetone (B149082) (BTFA). nih.gov These tags are valued for the high sensitivity of the CF3 group and the narrow NMR line widths that result from the rapid rotation around the symmetry axis. nih.gov The chemical shift of the fluorine atoms is highly sensitive to the local chemical environment, allowing researchers to detect subtle conformational changes in a protein upon ligand binding or other events. nih.gov

2-(2,2,2-Trifluoroethoxy)phenol itself is not a direct tagging reagent, but it serves as a valuable precursor for designing and synthesizing new ones. The phenolic hydroxyl group provides a convenient handle for attaching a reactive functional group (e.g., a maleimide (B117702) or an iodoacetamide) that can then covalently bond to a specific amino acid residue, such as cysteine, on a protein. The resulting reagent would effectively "tag" the protein with the trifluoroethoxy-phenyl moiety, allowing the trifluoromethyl group to report on its local environment via 19F NMR. The development of such novel fluorinated tags is an active area of research aimed at creating probes with optimized sensitivity and chemical shift dispersion. researchgate.net

| Fluorine Tag | Abbreviation | Reactive Towards |

| 2,2,2-Trifluoroethanethiol | TFET | Cysteine (disulfide) |

| 3-Bromo-1,1,1-trifluoroacetone | BTFA | Cysteine |

| 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Cysteine |

| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | Cysteine |

Q & A

Basic: How can the synthesis of 2-(2,2,2-Trifluoroethyl)phenol be optimized for improved yield and purity?

Methodological Answer:

Optimization involves selecting appropriate alkylation conditions. For example, reacting phenol derivatives with 2,2,2-trifluoroethyl iodide or triflate in polar aprotic solvents like DMF, using bases such as K₂CO₃ or NaH. Key parameters include:

- Reagent stoichiometry : A 1.2:1 molar ratio of trifluoroethylating agent to phenol ensures complete conversion .

- Temperature : Heating at 60–80°C enhances reaction kinetics while avoiding decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates the product .

Yield improvements (>70%) are achievable by optimizing these factors, as demonstrated in analogous trifluoroethylation reactions .

Basic: What advanced spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the aromatic protons (δ 6.8–7.4 ppm) and the trifluoroethyl group (δ 3.8–4.2 ppm for CH₂CF₃; ¹³C NMR: δ 122–125 ppm for CF₃, split into quartets due to J₃ coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 192.1 (C₈H₇F₃O₂) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) with UV detection at 270 nm .

Basic: How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Under acidic conditions (pH < 3), hydrolysis of the trifluoroethyl group may occur, while alkaline conditions (pH > 10) promote phenolic deprotonation and oxidation .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoroethyl group activates the phenol ring for electrophilic substitution. For example:

- Tosylation : React with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate ester. The CF₃ group stabilizes the transition state via inductive effects, accelerating the reaction .

- Alkylation : In DMF with NaH, the phenolic oxygen acts as a nucleophile, displacing leaving groups (e.g., iodide) from alkylating agents . Kinetic studies using in-situ IR or NMR can track intermediate formation .

Advanced: How can computational methods predict the regioselectivity of this compound in catalytic reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states and charge distribution. Key applications:

- Catalyst Design : Simulate interactions with transition-metal catalysts (e.g., Rh₂ complexes) to predict enantioselectivity in asymmetric synthesis .

- Reactivity Maps : Electron density maps identify electrophilic hotspots on the aromatic ring, guiding functionalization at ortho or para positions .

Advanced: How to resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Variable Parameters : Compare reaction conditions (e.g., solvent polarity, base strength). For example, NaH in DMF may yield higher conversion than K₂CO₃ due to stronger deprotonation .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., over-alkylated species) that reduce yield. Adjust stoichiometry or reaction time to suppress side reactions .

Advanced: What assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or cytochrome P450 using fluorometric assays. The trifluoroethyl group may enhance binding affinity via hydrophobic interactions .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Structure-activity relationships (SAR) guide derivative optimization .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect waste in halogen-resistant containers; incinerate at >1,100°C to prevent toxic fluoride emissions .

- Spill Management : Neutralize with calcium carbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.